Chromate(3-), bis(3-((6-amino-1,4-dihydro-2-(((4-((2-hydroxy-1-naphthalenyl)azo)phenyl)sulfonyl)amino)-4-(oxo-kappaO)-5-pyrimidinyl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, trisodium Chromate(3-), bis(3-((6-amino-1,4-dihydro-2-(((4-((2-hydroxy-1-naphthalenyl)azo)phenyl)sulfonyl)amino)-4-(oxo-kappaO)-5-pyrimidinyl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, trisodium
Brand Name: Vulcanchem
CAS No.: 178452-72-7
VCID: VC0070367
InChI: InChI=1S/2C26H19N9O10S2.Cr.3Na/c2*27-24-22(33-31-18-11-16(47(43,44)45)12-19(23(18)37)35(39)40)25(38)29-26(28-24)34-46(41,42)15-8-6-14(7-9-15)30-32-21-17-4-2-1-3-13(17)5-10-20(21)36;;;;/h2*1-12,30,37H,(H,43,44,45)(H4,27,28,29,34,38);;;;/q;;+3;3*+1/p-6
SMILES: C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=C(C(=N4)[O-])N=NC5=CC(=CC(=C5[O-])[N+](=O)[O-])S(=O)(=O)[O-])N.C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=C(C(=N4)[O-])N=NC5=CC(=CC(=C5[O-])[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Cr+3]
Molecular Formula: C52H32CrN18Na3O20S4
Molecular Weight: 1478.139

Chromate(3-), bis(3-((6-amino-1,4-dihydro-2-(((4-((2-hydroxy-1-naphthalenyl)azo)phenyl)sulfonyl)amino)-4-(oxo-kappaO)-5-pyrimidinyl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, trisodium

CAS No.: 178452-72-7

Cat. No.: VC0070367

Molecular Formula: C52H32CrN18Na3O20S4

Molecular Weight: 1478.139

* For research use only. Not for human or veterinary use.

Chromate(3-), bis(3-((6-amino-1,4-dihydro-2-(((4-((2-hydroxy-1-naphthalenyl)azo)phenyl)sulfonyl)amino)-4-(oxo-kappaO)-5-pyrimidinyl)azo-kappaN1)-4-(hydroxy-kappaO)-5-nitrobenzenesulfonato(3-))-, trisodium - 178452-72-7

Specification

CAS No. 178452-72-7
Molecular Formula C52H32CrN18Na3O20S4
Molecular Weight 1478.139
IUPAC Name trisodium;3-[[4-amino-6-oxido-2-[[4-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]phenyl]sulfonylamino]pyrimidin-5-yl]diazenyl]-5-nitro-4-oxidobenzenesulfonate;chromium(3+)
Standard InChI InChI=1S/2C26H19N9O10S2.Cr.3Na/c2*27-24-22(33-31-18-11-16(47(43,44)45)12-19(23(18)37)35(39)40)25(38)29-26(28-24)34-46(41,42)15-8-6-14(7-9-15)30-32-21-17-4-2-1-3-13(17)5-10-20(21)36;;;;/h2*1-12,30,37H,(H,43,44,45)(H4,27,28,29,34,38);;;;/q;;+3;3*+1/p-6
Standard InChI Key XOHQHHPYCKHYJQ-UHFFFAOYSA-H
SMILES C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=C(C(=N4)[O-])N=NC5=CC(=CC(=C5[O-])[N+](=O)[O-])S(=O)(=O)[O-])N.C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=C(C(=N4)[O-])N=NC5=CC(=CC(=C5[O-])[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Cr+3]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator